molecular formula C15H8F2N2O2 B4360327 1-CYANO-2-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE

1-CYANO-2-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE

Cat. No.: B4360327
M. Wt: 286.23 g/mol
InChI Key: RJRWEVFGCXLPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-CYANO-2-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE: is an organic compound characterized by the presence of a furan ring, a difluorophenoxy group, and a malononitrile moiety

Preparation Methods

The synthesis of 1-CYANO-2-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the difluorophenoxy group: This step involves the reaction of the furan ring with 2,4-difluorophenol in the presence of a suitable base, such as potassium carbonate, to form the difluorophenoxy derivative.

    Attachment of the malononitrile moiety: The final step involves the condensation of the difluorophenoxy-furan derivative with malononitrile under basic conditions, typically using sodium ethoxide as the base.

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-CYANO-2-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenoxy group, using nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-CYANO-2-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-CYANO-2-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Disruption of cellular processes: The compound may interfere with key cellular processes, such as DNA replication or protein synthesis, leading to cell death or growth inhibition.

    Induction of oxidative stress: The compound may induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis.

Comparison with Similar Compounds

1-CYANO-2-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE: can be compared with other similar compounds, such as:

    Furfural: Furfural is an organic compound with a furan ring and an aldehyde group. It is used as a precursor in the synthesis of various chemicals and materials.

    2,4-Difluorophenol: This compound contains a difluorophenyl group and a hydroxyl group. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Malononitrile: Malononitrile is a simple nitrile compound with two cyano groups. It is used as a building block in organic synthesis and in the development of new materials.

The uniqueness of This compound lies in its combination of structural features, which confer specific chemical and biological properties that are not present in the individual components.

Properties

IUPAC Name

2-[[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F2N2O2/c16-11-1-4-15(14(17)6-11)20-9-13-3-2-12(21-13)5-10(7-18)8-19/h1-6H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRWEVFGCXLPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCC2=CC=C(O2)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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